7-Bromofuro[3,2-c]pyridin-4(5H)-one
Overview
Description
7-Bromofuro[3,2-c]pyridin-4(5H)-one is a heterocyclic compound that features a fused furan and pyridine ring system with a bromine atom at the 7th position
Mechanism of Action
Pharmacokinetics
Its physicochemical properties suggest that it may have high gi absorption and bbb permeability . It also appears to inhibit CYP1A2, which could impact its metabolism .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 7-Bromofuro[3,2-c]pyridin-4(5H)-one. Factors such as pH, temperature, and the presence of other reactive species could potentially influence its reactivity and stability. Additionally, the presence of other drugs could impact its pharmacokinetics, particularly if they also interact with CYP1A2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromofuro[3,2-c]pyridin-4(5H)-one typically involves the bromination of furo[3,2-c]pyridin-4(5H)-one. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
7-Bromofuro[3,2-c]pyridin-4(5H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions such as Suzuki, Heck, and Sonogashira couplings.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as potassium carbonate.
Coupling Reactions: Palladium catalysts (e.g., Pd(OAc)2) and ligands (e.g., XantPhos) are commonly used, along with bases like DIPEA and solvents such as methanol and toluene.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted furo[3,2-c]pyridin-4(5H)-one derivatives, while coupling reactions can produce biaryl or alkyne-linked derivatives.
Scientific Research Applications
7-Bromofuro[3,2-c]pyridin-4(5H)-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or photophysical properties.
Chemical Biology: It is used in the design of probes and inhibitors for studying biological pathways and enzyme functions.
Comparison with Similar Compounds
Similar Compounds
- 7-Bromofuro[2,3-c]pyridin-4(5H)-one
- 7-Bromothieno[3,2-c]pyridin-4(5H)-one
- 7-Bromopyrrolo[3,2-c]pyridin-4(5H)-one
Uniqueness
7-Bromofuro[3,2-c]pyridin-4(5H)-one is unique due to its specific ring fusion and bromine substitution pattern, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable scaffold in the design of new compounds with tailored properties .
Properties
IUPAC Name |
7-bromo-5H-furo[3,2-c]pyridin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO2/c8-5-3-9-7(10)4-1-2-11-6(4)5/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFKFZPQHCJAURO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=C1C(=O)NC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10591954 | |
Record name | 7-Bromofuro[3,2-c]pyridin-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10591954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
603301-02-6 | |
Record name | 7-Bromofuro[3,2-c]pyridin-4(5H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=603301-02-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Bromofuro[3,2-c]pyridin-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10591954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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